molecular formula C11H15ClO B14133027 1-(3-Chloro-2-methylphenyl)-2-methylpropan-1-ol CAS No. 127450-91-3

1-(3-Chloro-2-methylphenyl)-2-methylpropan-1-ol

Cat. No.: B14133027
CAS No.: 127450-91-3
M. Wt: 198.69 g/mol
InChI Key: XNLGNOYXOSXQNA-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methyl group, and an isopropyl group, along with a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form isopropylbenzene.

    Chlorination: The isopropylbenzene is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the desired position on the benzene ring.

    Hydroxylation: The final step involves the hydroxylation of the chlorinated isopropylbenzene using a suitable oxidizing agent such as potassium permanganate (KMnO4) to introduce the hydroxyl group, resulting in the formation of 3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization is also employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the aromatic ring and substituents contribute to its hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methyl-4-isopropylbenzene: Similar structure but lacks the hydroxyl group.

    3-Chloro-2-methylbenzyl alcohol: Similar structure but lacks the isopropyl group.

    4-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol: Similar structure but with the chlorine atom at a different position.

Uniqueness

3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

CAS No.

127450-91-3

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H15ClO/c1-7(2)11(13)9-5-4-6-10(12)8(9)3/h4-7,11,13H,1-3H3

InChI Key

XNLGNOYXOSXQNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C(C(C)C)O

Origin of Product

United States

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